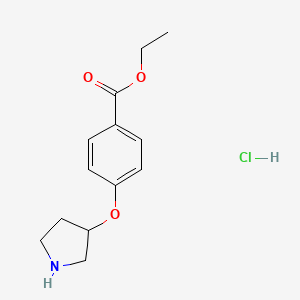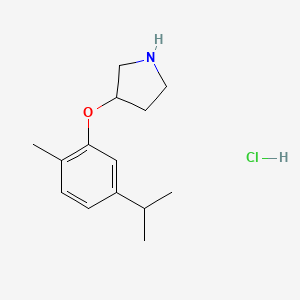
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Overview
Description
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol, also known as 4-POM, is a compound of the phenylmethanol family. It is a colorless liquid at room temperature, and is soluble in water and alcohol. 4-POM is a widely used compound in the field of organic synthesis and research, as it is an important intermediate in the synthesis of a variety of organic molecules and pharmaceuticals. 4-POM has also been studied for its potential therapeutic applications, as it has been found to have an effect on a variety of biochemical and physiological processes.
Scientific Research Applications
Theoretical Studies and Molecular Analysis :
- A theoretical study using Density Functional Theory (DFT) was conducted on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. This study focused on its infrared (IR) spectrum, normal mode analysis, and the structure-activity relationship, which helps understand the active sites of the molecule (Trivedi, 2017).
Synthesis and Antimicrobial Activity :
- A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized, showing significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Biocatalysis and Enantiomerically Pure Synthesis :
- Lactobacillus paracasei BD101 was used as a biocatalyst for the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol. This study demonstrates the potential of microbial biocatalysis for synthesizing chiral heteroaryl alcohols (Şahin, Serencam, & Dertli, 2019).
Photochemical Reactions and Methoxylation Studies :
- The UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions (oxygen and nitrogen) demonstrated varied methoxylation and hydroxymethylation reactions at different positions on the pyridine ring. These findings have implications for understanding and controlling photochemical reactions in organic synthesis (Sugiyama et al., 1982; Sugiyama et al., 1984).
Electrochemical Studies and Surface Enhanced Raman Scattering (SERS) :
- Research involving pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers provided insights into the geometry of molecules and the influence of substituent position on adsorption modes. This work is significant for understanding molecular interactions at metal surfaces, which can be critical in catalysis and sensor applications (Pięta et al., 2015).
Synthesis and Antibacterial Properties :
- The synthesis of 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles and their testing for antibacterial activity is another area of research. Such studies are crucial for developing new antibacterial agents (Singh & Kumar, 2015).
properties
IUPAC Name |
[4-(pyridin-2-yloxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQTRVXOOGJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)
![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

